(R)-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate
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Overview
Description
®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a substituted phenyl ring with bromine and fluorine atoms. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the substituted phenyl ring: The starting material, 3-bromo-5-fluoroaniline, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the corresponding carbamate.
Introduction of the aminoethyl group: The intermediate is then subjected to a nucleophilic substitution reaction with an appropriate aminoethylating agent, such as 2-bromoethylamine hydrobromide, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a fluorophenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Fluorophenyl derivatives.
Substitution: Hydroxyl or alkyl-substituted phenyl derivatives.
Scientific Research Applications
®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl (2-amino-2-(3-chloro-5-fluorophenyl)ethyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
®-tert-butyl (2-amino-2-(3-bromo-5-methylphenyl)ethyl)carbamate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H18BrFN2O2 |
---|---|
Molecular Weight |
333.20 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-2-(3-bromo-5-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18BrFN2O2/c1-13(2,3)19-12(18)17-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18) |
InChI Key |
JGPWKDJUZZFQLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC(=C1)Br)F)N |
Origin of Product |
United States |
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